4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine
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Overview
Description
This typically includes the compound’s systematic name, its common names, and its CAS registry number. The compound’s structure and molecular formula are also usually included.
Synthesis Analysis
This involves a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, and other physical properties, as well as its chemical properties such as its acidity or basicity.Scientific Research Applications
Structure-Activity Relationship Studies
- The compound has been studied for its role as an inhibitor in transcription mediated by NF-kappaB and AP-1 transcription factors. Researchers have explored structure-activity relationships to improve potential oral bioavailability, examining the effects of various substitutions on cell-based activity and gastrointestinal permeability. These studies are crucial for the development of new therapeutic agents targeting specific transcription factors involved in inflammatory and autoimmune diseases (Palanki et al., 2000).
Crystal Structure Analysis
- Crystal structure analyses of derivatives synthesized from diflunisal, a known anti-inflammatory drug, were performed. Such studies are important for understanding the molecular basis of drug action and for the design of new compounds with improved efficacy and safety profiles (Zhong et al., 2010).
Antimicrobial Activity
- Some derivatives have been synthesized and characterized for their interaction with bacterial cells, highlighting the potential of these compounds as novel anti-microbial agents with antibiofilm properties. This research area is critical in the fight against antibiotic-resistant bacterial infections (Limban et al., 2011).
Anticancer Applications
- Investigation into the synthesis of rhodium(II) and platinum(II) complexes with diamine-substituted acridine-4-carboxamides demonstrates the potential multifunctional anti-cancer properties of these compounds. Such studies contribute to the development of new cancer therapies targeting specific cellular mechanisms (Goodgame et al., 1990).
Inhibitory Effects on Kinase Signaling
- Research into selective and orally efficacious inhibitors of the Met kinase superfamily, which are crucial for cancer and angiogenesis, indicates the potential therapeutic applications of related compounds. This line of research is vital for developing targeted therapies for cancer and other diseases involving abnormal kinase signaling (Schroeder et al., 2009).
Safety And Hazards
This includes information on the compound’s toxicity, its potential hazards, and how to handle it safely.
Future Directions
This could include potential applications for the compound, areas where further research is needed, or new methods for its synthesis.
properties
IUPAC Name |
4-[4-chloro-2-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-8-1-2-9(10(6-8)13(15,16)17)7-3-4-19-11(5-7)12(18)20-21/h1-6,21H,(H2,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGNCFOICFBMNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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